OICR-9429

Description

Significance of Epigenetic Regulation in Disease Pathogenesis

Epigenetic regulation is fundamental to normal development and cellular differentiation. By controlling which genes are turned on or off, epigenetic mechanisms ensure that cells acquire and maintain their specialized functions. imrpress.comhilarispublisher.com Dysregulation of these processes can lead to aberrant gene expression patterns that drive disease initiation and progression. imrpress.comhilarispublisher.comthno.orgmdpi.com For instance, altered DNA methylation patterns and histone modifications are hallmarks of cancer, contributing to the activation of oncogenes, silencing of tumor suppressor genes, and genomic instability. hilarispublisher.com Epigenetic dysregulation has also been implicated in cardiovascular diseases, neurological disorders like Parkinson's disease, and autoimmune conditions. imrpress.comhilarispublisher.comthno.org The reversible nature of epigenetic modifications makes the proteins that control them attractive targets for therapeutic intervention. imrpress.com

Role of WDR5 in Chromatin Biology and Disease

WDR5 is a versatile protein involved in numerous chromatin-centric processes. mdpi.comnih.govoup.com Its primary function lies in scaffolding the assembly of various epigenetic regulatory complexes. mdpi.comnih.govoup.comnih.gov

WDR5 is best characterized as a core subunit of the Mixed Lineage Leukemia (MLL) and SET1 histone methyltransferase (HMT) complexes. mdpi.comnih.govfrontiersin.orghaematologica.orgreactome.orgspandidos-publications.comscholaris.ca These complexes are responsible for catalyzing the mono-, di-, and tri-methylation of lysine (B10760008) 4 on histone H3 (H3K4). mdpi.comfrontiersin.orghaematologica.orgreactome.orgscholaris.ca H3K4 methylation is generally associated with transcriptionally active genes. haematologica.orgscholaris.ca WDR5, along with RBBP5, ASH2L, and DPY30, forms the WRAD subcomplex, which is essential for the enzymatic activity and chromatin recruitment of the SET1/MLL proteins. frontiersin.orgreactome.org WDR5 directly interacts with the MLL proteins and can also bind to modified histone H3 tails, facilitating the precise deposition of H3K4 methylation marks. mdpi.comfrontiersin.orghaematologica.orgspandidos-publications.comthesgc.orgnih.gov Beyond MLL/SET1 complexes, WDR5 also participates in other histone-modifying complexes, including certain histone acetyltransferase (HAT) and deacetylase (HDAC) complexes, further highlighting its multifaceted role in chromatin regulation. mdpi.comnih.govnih.gov

Given its central role in regulating gene expression through histone methylation and its interactions with transcription factors like MYC, dysregulation of WDR5 is frequently observed in various cancers. mdpi.comoup.comfrontiersin.orgscholaris.caoncotarget.comresearchgate.net Elevated WDR5 expression has been reported in numerous malignancies, including leukemia, colon, pancreatic, prostate, and bladder cancer. oncotarget.commedchemexpress.com In the context of MLL-rearranged leukemias, WDR5 is critical for the oncogenic activity of MLL fusion proteins. nih.govfrontiersin.orgresearchgate.net WDR5 also acts as a co-factor for the MYC oncoprotein, facilitating its binding to chromatin and the transcriptional activation of MYC target genes, which are involved in cell proliferation, growth, and survival. mdpi.comoup.comfrontiersin.orgscholaris.ca By promoting aberrant gene expression programs, WDR5 contributes to tumor initiation, progression, invasion, and metastasis. frontiersin.orgresearchgate.net Therefore, targeting WDR5 represents a promising therapeutic strategy for a range of cancers. oup.comnih.govpnas.org

Structure

3D Structure

Properties

IUPAC Name |

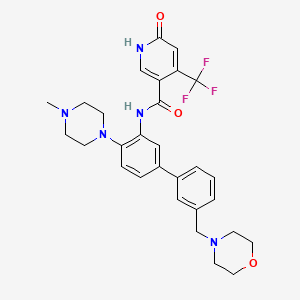

N-[2-(4-methylpiperazin-1-yl)-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32F3N5O3/c1-35-7-9-37(10-8-35)26-6-5-22(21-4-2-3-20(15-21)19-36-11-13-40-14-12-36)16-25(26)34-28(39)23-18-33-27(38)17-24(23)29(30,31)32/h2-6,15-18H,7-14,19H2,1H3,(H,33,38)(H,34,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOVLOYCGXNVPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)C3=CC=CC(=C3)CN4CCOCC4)NC(=O)C5=CNC(=O)C=C5C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32F3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Oicr 9429: a Chemical Probe for Wdr5

Discovery and Development

The journey of OICR-9429 from initial concept to a widely used chemical probe involved a collaborative effort and a systematic optimization process.

Collaborative Origins in Drug Discovery

The discovery of OICR-9429 stemmed from a collaborative initiative between the Ontario Institute for Cancer Research (OICR) and the Structural Genomics Consortium (SGC). biosynth.comnih.gova2bchem.comadooq.comthesgc.orgmedchemexpress.comfishersci.nl This partnership leveraged expertise in both drug discovery and structural biology to identify and develop chemical tools for challenging protein targets like WDR5. fishersci.nl The collaboration aimed to accelerate early-stage drug discovery by developing and sharing drug-like molecules without restrictions. adooq.comthesgc.org

Optimization from Precursor Chemical Series

OICR-9429 was developed through the optimization of precursor chemical series. nih.govcaymanchem.combiomol.com This optimization process, often guided by structural information, aimed to enhance the potency, selectivity, and drug-like properties of initial weak antagonists that were identified, for instance, through high-throughput screening using fluorescence polarization assays. Structure-guided medicinal chemistry played a significant role in improving the affinity and cellular activity of these compounds, ultimately leading to OICR-9429. caymanchem.com

Role as a High-Quality Chemical Probe

OICR-9429 is recognized as a high-quality chemical probe for WDR5. biosynth.coma2bchem.comadooq.comthesgc.orgmedchemexpress.comfishersci.nlcaymanchem.combiomol.com Key characteristics that define it as such include its high affinity and selectivity for WDR5. biosynth.commedchemexpress.com It exhibits potent antagonism of WDR5 interactions and demonstrates on-target activity in cellular contexts at pharmacologically relevant concentrations. biosynth.commedchemexpress.comcaymanchem.com Its selectivity profile shows minimal activity against a broad panel of other methyltransferases, chromatin reader domains, kinases, GPCRs, ion channels, and transporters. medchemexpress.comcaymanchem.com The availability of a closely-related inactive control compound, OICR-0547, further supports its use as a reliable probe for attributing observed biological effects specifically to WDR5 inhibition. biosynth.commedchemexpress.com

Strategic Open-Access Dissemination for Research Acceleration

A strategic decision was made to disseminate OICR-9429 through an open-access model. adooq.comthesgc.orgfishersci.nl By making this well-characterized chemical probe freely available to the research community, OICR and SGC aimed to accelerate the pace of research into WDR5 biology and its implications in various diseases, particularly cancer. adooq.comthesgc.orgfishersci.nl This approach facilitates crowd-sourcing of research efforts and enables researchers globally to rapidly test hypotheses related to WDR5 function and target validation. adooq.comthesgc.org

Target Engagement and Molecular Interaction

OICR-9429 exerts its biological effects by directly engaging with WDR5 and disrupting specific protein-protein interactions.

Competitive Inhibition of WDR5-MLL Protein-Protein Interaction

OICR-9429 functions as a competitive inhibitor of the protein-protein interaction between WDR5 and MLL, as well as WDR5 and Histone 3. nih.gova2bchem.comadooq.com It achieves this by binding to the central peptide-binding pocket of WDR5, specifically the MLL WIN peptide-binding pocket. caymanchem.com By occupying this site, OICR-9429 prevents the interaction of WDR5 with its natural binding partners like the MLL WIN peptide. biosynth.comcaymanchem.com

Detailed research findings have characterized the binding affinity and inhibitory potency of OICR-9429. Binding studies have shown high affinity for WDR5, with reported KD values in the nanomolar range (e.g., 93 ± 28 nM by ITC, 24 nM by Biacore, and 52 nM by ITC). biosynth.commedchemexpress.comcaymanchem.com OICR-9429 competitively disrupts the interaction with a high-affinity Wdr5-INteracting (WIN) peptide of MLL, with a reported Kdisp of 64 ± 4 nM. caymanchem.com In cellular contexts, OICR-9429 has been shown to disrupt the interaction of WDR5 with MLL1 and RbBP5 with IC50 values typically below 1 µM. biosynth.commedchemexpress.com The crystal structure of WDR5 in complex with OICR-9429 provides molecular insights into this interaction, showing how the compound binds within the MLL WIN peptide-binding pocket. biosynth.comcaymanchem.com

The competitive inhibition of the WDR5-MLL interaction by OICR-9429 leads to a reduction in WDR5-mediated histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription. This disruption of epigenetic activity underlies the biological effects observed with OICR-9429 in various research settings.

Here is a summary of key binding and inhibition data for OICR-9429:

| Assay Type | Target/Interaction | Metric | Value | Citation |

| ITC | WDR5 | KD | 93 ± 28 nM | medchemexpress.comcaymanchem.com |

| Biacore | WDR5 | KD | 24 nM | biosynth.commedchemexpress.com |

| ITC | WDR5 | KD | 52 nM | biosynth.commedchemexpress.com |

| Fluorescence Polarization | WDR5-MLL WIN peptide | Kdisp | 64 ± 4 nM | caymanchem.com |

| Cellular Co-IP | WDR5-MLL1 | IC50 | < 1 µM | biosynth.commedchemexpress.com |

| Cellular Co-IP | WDR5-RbBP5 | IC50 | < 1 µM | biosynth.commedchemexpress.com |

Binding Site Characterization within WDR5

WDR5, a WD40 repeat protein, possesses a characteristic beta-propeller structure with distinct binding pockets that facilitate its interactions with various protein partners. researchgate.netrsc.org OICR-9429 is characterized as a high-affinity antagonist that binds to the central peptide-binding pocket of WDR5. tocris.commedchemexpress.com This pocket is also known as the WDR5-interacting (WIN) site. rsc.orgmdpi.com Structural studies, including X-ray crystallography, have provided detailed insights into the binding mode of OICR-9429 within this site. nih.govchemicalprobes.orgtandfonline.com

The crystal structure of WDR5 in complex with OICR-9429, determined at 1.5 Å resolution, reveals that OICR-9429 occupies the same pocket utilized by WDR5-binding peptides from SET1 methyltransferases and KANSL1. nih.gov Specifically, OICR-9429 occupies the arginine-binding pocket within the WIN site. nih.govscholaris.ca The methylpiperazine moiety of OICR-9429 is shown to bind deep within this pocket, effectively antagonizing the binding of peptides that would normally interact there. thesgc.org The pyridone group of OICR-9429 fits into a distinct part of the pocket, while the morpholino group is exposed to the solvent. thesgc.org Key hydrogen bonds are responsible for the potent binding affinity of OICR-9429 to WDR5. thesgc.org

OICR-9429 demonstrates high binding affinity for WDR5, with reported KD values ranging from 24 nM to 93 nM, determined by various methods such as Biacore, ITC, and FP. thesgc.orgscitechnol.comtocris.comrndsystems.comcaymanchem.comchemicalprobes.org This high affinity underscores its effectiveness as a chemical probe for WDR5.

Table 1: OICR-9429 Binding Affinity to WDR5

| Method | KD Value | Reference |

| Biacore | 24 nM | thesgc.org |

| ITC | 52 nM | thesgc.orgscitechnol.com |

| FP | 64 nM | scitechnol.com |

| ITC | 93 nM | tocris.comrndsystems.comchemicalprobes.org |

Disruption of WDR5 Interaction with Key Partners (e.g., MLL, RbBP5)

A primary function of OICR-9429 as a chemical probe is its ability to disrupt the protein-protein interactions between WDR5 and its key partners within chromatin regulatory complexes. nih.govchemicalprobes.org Notably, OICR-9429 is a potent antagonist of the interaction between WDR5 and peptide regions of MLL proteins and Histone 3. thesgc.orgcaymanchem.comcaymanchem.com This disruption occurs because OICR-9429 binds to the WIN site, which is the same pocket used by MLL peptides to interact with WDR5. nih.gov

Research has demonstrated that OICR-9429 disrupts the interaction of WDR5 with MLL1 and RbBP5 in cells with IC50 values below 1 µM. thesgc.orgcaymanchem.comscitechnol.comcaymanchem.com This indicates its effectiveness in a cellular context. Co-immunoprecipitation experiments have shown that OICR-9429 reduces the amount of endogenous MLL and RBBP5 that co-immunoprecipitate with FLAG-tagged WDR5 in a dose-dependent manner. nih.gov Treatment with 10 µM OICR-9429 has been shown to disrupt the interaction of WDR5 with MLL1 or RBBP5 to less than 20%. nih.gov

The disruption of the WDR5-MLL interaction by OICR-9429 compromises the activity of the MLL complex, which is essential for H3K4 methylation. nih.gov By occupying the MLL-binding pocket of WDR5, OICR-9429 prevents the necessary protein-protein interaction required for the full methyltransferase activity of the complex. frontiersin.orgnih.gov This mechanism underlies the utility of OICR-9429 as a tool to study the functional consequences of disrupting WDR5 interactions in various biological contexts. guidetopharmacology.orgnih.gov

Table 2: OICR-9429 Disruption of WDR5-Partner Interactions in Cells

| Interaction Disrupted | IC50 Value | Reference |

| WDR5-MLL1 | < 1 µM | thesgc.orgcaymanchem.comscitechnol.comcaymanchem.com |

| WDR5-RbBP5 | < 1 µM | thesgc.orgcaymanchem.comscitechnol.comcaymanchem.com |

OICR-9429 exhibits high selectivity for WDR5, demonstrating over 100-fold selectivity against other chromatin reader domains, methyltransferases, and non-epigenetic targets. thesgc.orgcaymanchem.comcaymanchem.com This selectivity is crucial for its use as a specific chemical probe, ensuring that observed biological effects are primarily attributable to WDR5 antagonism. tocris.comnih.govchemicalprobes.org

Mechanism of Action and Epigenetic Modulation

Impact on Histone Methylation Dynamics

A primary impact of OICR-9429 is on the dynamics of histone methylation, specifically targeting the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3) researchgate.netnih.gov.

Suppression of Histone H3 Lysine 4 Trimethylation (H3K4me3)

OICR-9429 functions as a competitive inhibitor that disrupts the interaction between WDR5 and MLL1 by binding to the central peptide-binding pocket of WDR5 nih.govresearchgate.netmedchemexpress.com. This disruption leads to a specific reduction in H3K4me3 enrichment researchgate.netnih.govresearchgate.net. Studies have shown that OICR-9429 treatment decreases H3K4me3 levels at the promoter regions of target genes nih.govnih.gov. This suppression of H3K4me3 is a direct consequence of blocking the assembly and function of the MLL1-WDR5 complex, which is responsible for catalyzing this specific methylation mark researchgate.netnih.govnih.gov. The reduction in H3K4me3 levels has been observed in various cell lines and contexts upon treatment with OICR-9429 nih.govelifesciences.org.

Modulation of H3K4me3-Mediated Gene Transcription

H3K4me3 at gene promoters is strongly correlated with active gene transcription researchgate.netresearchgate.net. By reducing H3K4me3 enrichment, OICR-9429 is capable of blocking H3K4me3-mediated gene transcription researchgate.netresearchgate.net. This modulation of transcription affects the expression of genes that are positively regulated by the MLL1-WDR5 complex and the presence of H3K4me3 marks at their promoters researchgate.netthno.org. The consequence is a downregulation of genes whose expression is dependent on this epigenetic mark researchgate.netthno.org.

Regulation of Downstream Transcriptional Programs

The inhibition of H3K4me3-mediated transcription by OICR-9429 leads to significant alterations in global gene expression profiles and impacts specific transcriptional programs involved in key cellular processes researchgate.netnih.gov.

Genome-Wide Gene Expression Alterations

Genome-wide RNA sequencing studies have revealed that OICR-9429 treatment results in significant changes in gene expression profiles researchgate.netnih.gov. For instance, in bladder cancer cells, treatment with OICR-9429 led to thousands of differentially expressed genes researchgate.netnih.gov. Given that the MLL1-WDR5 complex is associated with transcriptional activation, a focus has been placed on the downregulated genes observed after OICR-9429 treatment researchgate.netnih.gov. These genome-wide alterations highlight the broad impact of WDR5 inhibition on the cellular transcriptome researchgate.netnih.gov.

Regulation of Cell Cycle-Related Genes

OICR-9429 has been shown to downregulate the expression of several genes related to the cell cycle researchgate.netmedchemexpress.comchemscene.com. These include genes such as CDK1, PLK1, CCNE2, CCNB1, CCNA2, AURKA, and E2F1 researchgate.netmedchemexpress.comchemscene.com. The downregulation of these genes is consistent with observations that OICR-9429 treatment can lead to cell cycle arrest, particularly by increasing the cell population in the G0/G1 phase and reducing populations in the S and G2/M phases medchemexpress.comresearchgate.net. This suggests that OICR-9429's impact on H3K4me3 directly affects the transcriptional program controlling cell cycle progression researchgate.netnih.govthno.org.

Here is a table summarizing some cell cycle-related genes downregulated by OICR-9429:

| Gene Name | Description |

| CDK1 | Cyclin-dependent kinase 1 |

| PLK1 | Polo-like kinase 1 |

| CCNE2 | Cyclin E2 |

| CCNB1 | Cyclin B1 |

| CCNA2 | Cyclin A2 |

| AURKA | Aurora kinase A |

| E2F1 | E2F transcription factor 1 |

Modulation of Apoptosis and DNA Repair-Related Genes

In addition to cell cycle regulation, OICR-9429 also modulates the expression of genes involved in apoptosis and DNA repair researchgate.netmedchemexpress.comchemscene.com. Genes such as BIRC5, XRCC2, AURKA, E2F1, and MCM2 have been reported to be downregulated following OICR-9429 treatment researchgate.netmedchemexpress.comchemscene.com. This downregulation of anti-apoptosis and DNA repair genes contributes to the observed increase in apoptosis and can enhance sensitivity to DNA-damaging agents like cisplatin (B142131) medchemexpress.comnih.govnih.gov. The modulation of these genes underscores the multifaceted impact of OICR-9429 on cellular fate and genome integrity researchgate.netnih.govthno.org.

Here is a table summarizing some apoptosis and DNA repair-related genes downregulated by OICR-9429:

| Gene Name | Description |

| BIRC5 | Baculoviral IAP repeat containing 5 |

| XRCC2 | X-ray repair cross complementing 2 |

| AURKA | Aurora kinase A |

| E2F1 | E2F transcription factor 1 |

| MCM2 | Minichromosome maintenance complex component 2 |

The downregulation of these gene sets is directly linked to OICR-9429's ability to disrupt the WDR5-MLL1 complex and subsequently reduce H3K4me3 at the promoters of these genes researchgate.netnih.gov.

Influence on Metastasis-Related Genes

Research has indicated that OICR-9429 can influence the expression of genes associated with metastasis. Studies in bladder cancer cells, for instance, have shown that OICR-9429 treatment leads to the downregulation of genes related to metastasis, such as AURKA and FOXM1. medchemexpress.comresearchgate.net This downregulation is mediated by the compound's ability to block the WDR5-MLL complex, which in turn affects H3K4me3 levels at the promoters of these genes. nih.govresearchgate.net The suppression of these metastasis-related genes contributes to the observed reduction in the migratory and invasive behavior of cancer cells upon treatment with OICR-9429. medchemexpress.com

Distinct Molecular Engagements

OICR-9429's molecular activity is characterized by its ability to disrupt specific protein-protein interactions involving WDR5.

WDR5-MLL Complex Antagonism

A primary mode of action for OICR-9429 is the antagonism of the interaction between WDR5 and proteins of the MLL (KMT2) complex. OICR-9429 binds with high affinity to the WIN (WDR5-INteracting) peptide-binding pocket of WDR5, the same site where MLL proteins bind via their WIN motifs. thesgc.orgbiorxiv.orgnih.govselleckchem.com This competitive binding prevents the formation of functional WDR5-MLL complexes. medchemexpress.comthesgc.orgnih.govnih.gov The disruption of this complex is crucial because the MLL-WDR5 interaction is essential for the methyltransferase activity of the complex, leading to H3K4 trimethylation and the subsequent transcription of target genes. frontiersin.orgnih.gov Studies have shown that OICR-9429 effectively disrupts the interaction of WDR5 with MLL1 and RBBP5 in cells. thesgc.org This antagonism has been demonstrated to reduce viability and induce differentiation in certain cancer cell types, such as acute myeloid leukemia cells expressing the C/EBPα p30 mutant protein, which relies on WDR5 for its transforming properties. frontiersin.orgnih.govchemicalprobes.org The binding affinity of OICR-9429 for WDR5 has been reported with KD values ranging from 24 nM to 93 nM, and it disrupts the WDR5-MLL interaction with Kdisp values around 64 nM. thesgc.orgnih.govselleckchem.com

Cellular and Biological Effects

Anti-Proliferative Activity

OICR-9429 has demonstrated potent anti-proliferative activity in various cancer cell lines. nih.govmedchemexpress.comnih.gov This is a key aspect of its potential as a therapeutic agent.

Inhibition of Cell Viability

Studies have shown that OICR-9429 effectively reduces the viability of cancer cells in a dose-dependent manner. nih.govmedchemexpress.comresearchgate.net For instance, in bladder cancer (BCa) cell lines, OICR-9429 significantly inhibited cell viability after 48 hours of treatment. nih.govmedchemexpress.com The sensitivity to OICR-9429 varied among different BCa cell lines, with T24 and UM-UC-3 showing higher sensitivity (IC50 values of approximately 68 μM and 70 μM, respectively) compared to TCCSUP cells (IC50 of 121 μM). nih.govmedchemexpress.com In prostate cancer (PCa) cells, OICR-9429 also decreased cell viability dose-dependently and showed less cytotoxicity to normal prostate cells with low WDR5 expression, suggesting a degree of selectivity. researchgate.net

Here is a table summarizing cell viability inhibition data:

| Cell Line | Cancer Type | Treatment Duration | IC50 (approximate) | Reference |

| T24 | Bladder Cancer | 48 hours | 68 μM | nih.govmedchemexpress.com |

| UM-UC-3 | Bladder Cancer | 48 hours | 70 μM | nih.govmedchemexpress.com |

| TCCSUP | Bladder Cancer | 48 hours | 121 μM | nih.govmedchemexpress.com |

| DU145 | Prostate Cancer | 48 hours | Data not explicitly stated as IC50, but viability decreased dose-dependently | researchgate.net |

| PC-3 | Prostate Cancer | 48 hours | Data not explicitly stated as IC50, but viability decreased dose-dependently | researchgate.net |

| WPMY-1 | Normal Prostate | 48 hours | Less cytotoxic | researchgate.net |

| Acute Myeloid Leukemia cells | Leukemia | 72 hours | Reduces viability | selleckchem.comtargetmol.comtocris.com |

| T-ALL cells | T-cell Acute Lymphoblastic Leukemia | Dose-dependent | Inhibited proliferation | nih.govashpublications.org |

Cell Cycle Arrest (G1/S Phase Transition)

OICR-9429 has been shown to suppress cell proliferation by inducing cell cycle arrest, specifically at the G1/S phase transition. nih.govmedchemexpress.comthno.org In bladder cancer cells, OICR-9429 treatment led to a lower proliferation rate and significantly reduced the number of colonies formed in a dose-dependent manner. nih.govmedchemexpress.com This effect was linked to the regulation of the G1/S phase transition. nih.govmedchemexpress.com Similarly, in prostate cancer cells, OICR-9429 induced G0/G1 phase arrest. thno.orgresearchgate.net In T-ALL cells, OICR-9429 also caused cell cycle arrest in the G1 phase. nih.govashpublications.org Mechanistically, OICR-9429's impact on the cell cycle is associated with the downregulation of genes critical for cell cycle progression, such as CCNB1 and CCNE2, by blocking WDR5-mediated H3K4me3 at their promoter regions. nih.govthno.org

Here is a summary of cell cycle arrest findings:

| Cell Line | Cancer Type | Cell Cycle Effect | Reference |

| BCa cells (T24, UM-UC-3, TCCSUP) | Bladder Cancer | G1/S phase transition block | nih.govmedchemexpress.com |

| PCa cells (DU145, PC-3) | Prostate Cancer | G0/G1 phase arrest | thno.orgresearchgate.net |

| T-ALL cells (CEM, MOLT4, Jurkat) | T-cell Acute Lymphoblastic Leukemia | G1 phase arrest | nih.govashpublications.org |

Induction of Apoptosis

Beyond inhibiting proliferation, OICR-9429 also promotes programmed cell death, or apoptosis, in cancer cells. nih.govmedchemexpress.comthno.org

Enhancement of Apoptotic Pathways

OICR-9429 enhances apoptosis in cancer cells in a time-dependent and dose-dependent manner. nih.govmedchemexpress.comresearchgate.net While no significant increase in apoptotic cells was observed after 24 hours of treatment in bladder cancer cells, a significant increase was noted after 72 hours. nih.govmedchemexpress.comresearchgate.net OICR-9429 can also reinforce the effects of other apoptotic inducers, such as cisplatin (B142131), leading to increased apoptotic rates when used in combination. nih.govresearchgate.netresearchgate.net This suggests that OICR-9429 can enhance existing apoptotic pathways or activate them. The induction of apoptosis by OICR-9429 is linked to the downregulation of anti-apoptosis-related genes like BIRC5. nih.govthno.orgresearchgate.net

Activation of Caspase Activity

A key indicator of apoptosis is the activation of caspases, a family of proteases involved in the execution phase of programmed cell death. scholaris.ca Studies have shown that OICR-9429 treatment leads to the upregulation of caspase 3/7 activity in cancer cells. nih.govresearchgate.netscholaris.ca In bladder cancer cells, increased caspase 3/7 activity was observed after 72 hours of treatment with OICR-9429, coinciding with the increase in apoptotic cell populations. nih.govresearchgate.net This activation of caspase activity further supports the role of OICR-9429 in inducing apoptosis.

Here is a table summarizing the effects on apoptosis:

| Effect | Observation | Cell Type | Reference |

| Enhancement of Apoptosis | Increased apoptotic rate (time and dose-dependent) | Bladder Cancer | nih.govmedchemexpress.comresearchgate.net |

| Enhancement of Apoptosis | Reinforced effects of cisplatin on apoptosis | Prostate Cancer | thno.orgresearchgate.net |

| Activation of Caspase Activity | Upregulation of caspase 3/7 activity | Bladder Cancer | nih.govresearchgate.netscholaris.ca |

| Enhancement of Apoptosis | Increased apoptotic cells | T-ALL cells | nih.gov |

Anti-Metastatic and Anti-Motility Effects

In addition to its effects on proliferation and apoptosis, OICR-9429 has also demonstrated the ability to inhibit the metastatic behavior and motility of cancer cells. nih.govmedchemexpress.comresearchgate.netresearchgate.net Studies have shown that OICR-9429 treatment can reduce the migratory speed of cancer cells. nih.govresearchgate.net Furthermore, it significantly decreases both the migration and invasion of cancer cell lines. nih.govmedchemexpress.comresearchgate.net These anti-metastatic and anti-motility effects appear to be independent of its effects on apoptosis and proliferation. nih.gov The mechanism behind these effects involves the downregulation of metastasis-related genes like AURKA and FOXM1, mediated by OICR-9429's inhibition of WDR5 and subsequent reduction in H3K4me3 levels at gene promoters. nih.govthno.org

Here is a table summarizing the anti-metastatic and anti-motility effects:

| Effect | Observation | Cell Type | Reference |

| Reduced Motility | Decreased migratory speed | Bladder Cancer | nih.govresearchgate.net |

| Inhibited Migration | Significantly decreased migration | Bladder Cancer | nih.govmedchemexpress.comresearchgate.net |

| Inhibited Invasion | Significantly decreased invasion | Bladder Cancer | nih.govmedchemexpress.comresearchgate.net |

| Inhibited Migration | Impaired cell penetration in 3D matrices | ALL cells | biorxiv.org |

Modulation of Immunological Pathways

Reduction of Programmed Death-Ligand 1 (PD-L1) Expression

OICR-9429 has been shown to suppress the expression of Programmed Death-Ligand 1 (PD-L1), a key protein involved in immune evasion by cancer cells. nih.govthno.org In bladder cancer cells, OICR-9429 significantly reduced PD-L1 expression that was induced by IFN-γ, a cytokine often present in the tumor microenvironment, at both the RNA and protein levels in a dose-dependent manner. medchemexpress.comnih.govresearchgate.net Flow cytometry analysis has also confirmed that OICR-9429 treatment blocks the upregulation of PD-L1 induced by IFN-γ in these cells. nih.govresearchgate.net This suggests that OICR-9429 may suppress immune evasion by blocking PD-L1 activation. nih.govthno.org Similar findings regarding the reduction of IFN-γ-induced PD-L1 expression in a concentration-dependent manner have also been reported in prostate cancer cells. thno.org Mechanistically, OICR-9429 can downregulate the promoter H3K4me3 and WDR5 levels of PD-L1, contributing to reduced PD-L1 transcription and expression. thno.org

Influence on DNA Damage Response

Enhancement of Chemosensitivity (e.g., to Cisplatin)

OICR-9429 has demonstrated the ability to enhance the chemosensitivity of cancer cells to agents like cisplatin. medchemexpress.comnih.govresearchgate.net In bladder cancer cells, OICR-9429 treatment has been shown to promote cisplatin chemosensitivity and enhance apoptosis in a time- and dose-dependent manner. medchemexpress.comnih.gov Studies in prostate cancer cells have also indicated that OICR-9429 has a synergistic effect with cisplatin in inhibiting cell viability. thno.orgresearchgate.net OICR-9429 reinforced the effects of cisplatin on inducing cell apoptosis and DNA damage in prostate cancer cells. thno.orgresearchgate.net This suggests that targeting WDR5 with OICR-9429 can increase cisplatin sensitivity by disrupting multiple steps of the DNA damage response (DDR). thno.org In vivo experiments have further supported that OICR-9429 can enhance the efficacy of cisplatin in reducing tumor growth in bladder cancer models. medchemexpress.comnih.gov

Impact on DNA Repair Mechanisms

Research suggests that OICR-9429 can influence DNA repair mechanisms. Studies using RNA sequencing have identified that OICR-9429 can downregulate genes related to DNA repair, such as XRCC2, in bladder cancer cells. medchemexpress.comnih.gov Similarly, in prostate cancer cells, OICR-9429 treatment decreased the expression of DNA repair-related genes like XRCC2 by blocking WDR5-mediated H3K4 trimethylation and disturbing the interaction of WDR5 and c-Myc with chromatin. thno.org While some studies in ALL cells did not find significant changes in DNA damage markers like p-H2AX upon OICR-9429 treatment at early time points, the impact on DNA repair pathways is evident through the regulation of key genes involved in these processes. biorxiv.org WDR5 depletion, which OICR-9429 mimics the effects of, has also been shown to sensitize colon cancer cells to radiation-induced DNA damage. nih.gov

Effects on Protein Translation

Suppression of Ribosomal Protein Gene Expression

Research has demonstrated that OICR-9429 can suppress the expression of ribosomal protein (RP) genes. Studies in breast cancer cells, specifically LM2 and MDA-MB-453 cell lines, showed that treatment with OICR-9429 led to a suppression of RP gene expression citeab.comciteab.com. This effect on RP genes is consistent with the role of WDR5, as ribosomal protein genes are among those bound by WDR5 in various cancer cell types uni.lu. Further investigation in MV4:11 cells, a leukemia cell line, indicated that OICR-9429 selectively inhibited the transcription of WDR5-bound ribosomal protein genes when concentrations were adjusted to reflect relative potencies compared to other inhibitors nih.gov.

Global Protein Translation Impairment

Beyond its impact on RP gene expression, OICR-9429 has also been shown to impair global protein translation. In breast cancer cell lines such as LM2 and MDA-MB-453, treatment with OICR-9429 resulted in a decrease in global protein translation rates citeab.comciteab.comnih.gov. This suggests that the inhibition of WDR5 by OICR-9429 affects the cellular machinery responsible for protein synthesis, likely as a consequence of altered ribosomal component availability due to suppressed RP gene expression. The observed impairment in global translation rates highlights a significant cellular effect of OICR-9429 treatment nih.gov.

Preclinical Research and Therapeutic Potential

Efficacy in Hematological Malignancies

Acute Myeloid Leukemia (AML) Models

OICR-9429 has demonstrated notable efficacy in preclinical models of Acute Myeloid Leukemia (AML), particularly in subtypes characterized by specific genetic mutations. Its mechanism of action is centered on the disruption of the WDR5-MLL1 complex, which is crucial for the oncogenic activity of certain fusion proteins and mutated transcription factors in AML.

Research has extensively documented the selective activity of OICR-9429 in AML models harboring mutations in the CEBPA gene that lead to the expression of the truncated p30 isoform. The C/EBPα p30 protein variant exhibits gain-of-function properties by preferentially interacting with WDR5, a key component of SET/MLL histone-methyltransferase complexes. This interaction is critical for the transforming properties of p30. nih.govpnas.org

OICR-9429 acts as a potent antagonist of the WDR5-MLL interaction, and by occupying the MLL-binding pocket of WDR5, it effectively disrupts this oncogenic partnership. nih.govnih.gov This disruption selectively inhibits the proliferation of p30-expressing human AML cells. nih.govpnas.org Studies have shown that primary fetal liver cells from Cebpap30/p30 animals exhibit a markedly increased sensitivity to OICR-9429 treatment in colony formation assays when compared to wild-type cells. nih.gov Furthermore, treatment with OICR-9429 has been shown to significantly decrease the viability of primary human AML cells with N-terminal CEBPA mutations. nih.gov At a concentration of 5 μM, OICR-9429 led to a mean viability of 53% in these patient cells, while having minimal effect on AML patient cells with other mutations, which showed a mean viability of 86%. nih.gov

| Model System | Key Findings | Reference |

|---|---|---|

| Primary Cebpap30/p30 fetal liver cells | Markedly increased sensitivity to OICR-9429 in colony formation assays compared to wild-type cells. | nih.gov |

| Primary human AML cells with N-terminal CEBPA mutations (n=8) | Significant decrease in viability (mean viability of 53%) upon treatment with 5 μM OICR-9429. | nih.gov |

A key therapeutic effect of OICR-9429 in C/EBPα p30-mutant AML models is the induction of cellular differentiation. The inhibition of the WDR5-MLL interaction by OICR-9429 triggers a differentiation program in the leukemic cells. nih.govnih.gov This is a significant finding, as a hallmark of AML is a block in the differentiation of myeloid progenitor cells. By overcoming this block, OICR-9429 demonstrates its potential to restore normal hematopoietic development. The compound has been shown to selectively induce differentiation in p30-expressing human AML cells. nih.govpnas.org This effect is a direct consequence of antagonizing the WDR5-p30 interaction, which is essential for the p30-dependent inhibition of myeloid differentiation. nih.gov

| Cell Type | Effect of OICR-9429 | Mechanism | Reference |

|---|---|---|---|

| p30-expressing human AML cells | Selectively triggers a differentiation program. | Disruption of the Wdr5-MLL interaction. | nih.govnih.gov |

| p30-dependent AML models | Restoration of differentiation. | Antagonism of the essential p30-cofactor Wdr5. | nih.gov |

The efficacy of OICR-9429 appears to be highly specific to leukemias driven by the interaction between WDR5 and MLL or specific mutant proteins like C/EBPα p30. In preclinical studies, OICR-9429 demonstrated minimal effects on the viability of AML patient cells with mutations other than the N-terminal CEBPA mutations. nih.gov This selectivity suggests that OICR-9429 is not broadly cytotoxic to all AML subtypes but rather targets a specific molecular vulnerability present in a subset of AML. This is consistent with its mechanism of action, which relies on the disruption of a specific protein-protein interaction that is not universally oncogenic across all forms of AML. Therefore, in the context of non-MLL-rearranged leukemia, the therapeutic potential of OICR-9429 is likely limited to those cases where the WDR5-MLL axis or a similar WDR5-dependent interaction is a key driver of the disease.

T-Cell Acute Lymphoblastic Leukemia (T-ALL) Models

The role of WDR5 and its inhibition by compounds like OICR-9429 is an emerging area of investigation in T-Cell Acute Lymphoblastic Leukemia (T-ALL).

Synergistic Effects in Combination Therapies (e.g., with CX-4945)

Recent preclinical studies have highlighted the potential of OICR-9429 in combination therapies, particularly with the Casein Kinase II (CK2) inhibitor, CX-4945. Research in T-cell acute lymphoblastic leukemia (T-ALL) has uncovered a novel oncogenic signaling pathway involving WDR5 and ATAD2, which is regulated by the CK2/IKAROS axis. ashpublications.org Dual targeting of this pathway through the direct inhibition of WDR5 with OICR-9429 and the use of CX-4945 to restore IKAROS function has demonstrated synergistic anti-leukemic efficacy. ashpublications.org

In a study involving primary leukemic cells from T-ALL patients, the combination of CX-4945 and OICR-9429 resulted in a synergistic suppression of cell proliferation. ashpublications.org Furthermore, in vivo experiments using a human leukemia xenograft mouse model showed that combining WDR5 disruption with CX-4945 treatment significantly prolonged survival compared to either treatment alone. ashpublications.org The combination therapy also led to a significant reduction in spleen size, weight, and the percentage of human T-ALL cells in both the spleen and bone marrow. ashpublications.org These findings suggest that the combination of a WDR5 inhibitor like OICR-9429 with a CK2 inhibitor such as CX-4945 is a promising therapeutic strategy for T-ALL. ashpublications.org

Efficacy in Solid Tumors

Bladder Cancer Models

In vivo studies using bladder cancer (BCa) xenograft models have demonstrated the efficacy of OICR-9429 in suppressing tumor growth. ashpublications.org When administered as a single agent, OICR-9429 led to the formation of smaller tumors and slower tumor growth compared to control groups. mdpi.com This inhibition of tumorigenesis underscores the potential of OICR-9429 as a direct anti-cancer agent in the context of bladder cancer. ashpublications.orgmdpi.com The compound's mechanism involves the inhibition of the WDR5-MLL complex, which in turn reduces the methylation of histone H3 at lysine (B10760008) 4 (H3K4me3) at the promoters of key oncogenes, leading to suppressed proliferation. ashpublications.org

Beyond its standalone efficacy, OICR-9429 has shown significant potential in enhancing the effectiveness of standard chemotherapy agents. In vivo experiments have revealed that OICR-9429 enhances the chemosensitivity of bladder cancer to cisplatin (B142131). ashpublications.org A combination therapy using a low dose of OICR-9429 with a low dose of cisplatin resulted in significantly slower tumor growth and the smallest tumors compared to either agent used alone at higher doses. mdpi.com This synergistic effect suggests that OICR-9429 can increase the therapeutic window of cisplatin, potentially allowing for lower, less toxic doses to be used in clinical settings. ashpublications.orgmdpi.com The mechanism for this enhanced sensitivity involves OICR-9429's ability to promote apoptosis in bladder cancer cells. ashpublications.org

| Treatment Group | Observed Effect on Tumor Growth | Reference |

|---|---|---|

| OICR-9429 (Monotherapy) | Suppressed tumor growth and resulted in smaller tumor volume compared to control. | mdpi.com |

| Cisplatin (Monotherapy) | Suppressed tumor growth compared to control. | mdpi.com |

| OICR-9429 + Cisplatin (Combination Therapy) | Produced significantly slower tumor growth and the smallest tumors, demonstrating enhanced chemosensitivity. | mdpi.com |

Prostate Cancer Models

In prostate cancer (PCa) cell models, OICR-9429 has been shown to effectively inhibit cell proliferation and induce apoptosis. The compound selectively inhibits the viability of prostate cancer cells in a manner dependent on WDR5 expression, showing less cytotoxicity to normal prostate cells with low WDR5 expression. OICR-9429 effectively decreases the colony-formation capacities of PCa cells in a dose-dependent manner. Mechanistically, it induces cell cycle arrest at the G0/G1 phase. Furthermore, OICR-9429 has demonstrated a synergistic effect with cisplatin, reinforcing the induction of apoptosis and DNA damage in prostate cancer cells.

| Endpoint | Observed Effect | Cell Lines Studied |

|---|---|---|

| Cell Viability | Selectively inhibited viability of PCa cells over normal prostate cells. | DU145, PC-3, WPMY-1 |

| Colony Formation | Dose-dependently decreased colony-forming capacities. | DU145, PC-3 |

| Cell Cycle | Induced G0/G1 phase arrest. | DU145, PC-3 |

| Apoptosis | Reinforced cisplatin-induced cell apoptosis. | DU145, PC-3 |

| Combination with Cisplatin | Showed a synergistic effect on inhibiting PCa cell viability. | DU145, PC-3 |

Enhanced Chemosensitivity to Cisplatin

OICR-9429 has demonstrated the ability to increase the sensitivity of cancer cells to the conventional chemotherapy drug, cisplatin. This synergistic effect has been observed in several cancer types, suggesting a potential role for OICR-9429 in combination therapies to overcome chemoresistance.

In preclinical studies involving bladder cancer (BCa), treatment with OICR-9429 was found to promote the chemosensitivity of BCa cells to cisplatin. medchemexpress.comnih.gov In vivo experiments further confirmed that targeting WDR5 with OICR-9429 not only suppressed tumor growth but also enhanced the efficacy of cisplatin in bladder cancer models. nih.govresearchgate.net A combination of a low dose of OICR-9429 and cisplatin resulted in significantly slower tumor growth and smaller tumors compared to single-agent treatments. researchgate.net

Similar sensitizing effects have been noted in prostate cancer (PCa) models. Research shows that OICR-9429 has a synergistic effect with cisplatin in inhibiting the viability of prostate cancer cells. researchgate.net The combination reinforced the ability of cisplatin to induce apoptosis (programmed cell death) and DNA damage in these cells. researchgate.net

Table 1: Effect of OICR-9429 on Cisplatin Chemosensitivity in Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effect with Cisplatin |

|---|---|---|

| Bladder Cancer Cells | Bladder Cancer | Enhanced apoptosis and chemosensitivity. nih.gov |

| DU145 | Prostate Cancer | Synergistic inhibition of cell viability; reinforced apoptosis and DNA damage. researchgate.net |

Breast Cancer Models

The potential application of OICR-9429 has been investigated in the context of breast cancer. Studies have identified the compound as having a possible clinical application value in slowing breast cancer growth, highlighting its potential as a novel treatment strategy.

A significant portion of human breast cancers harbor mutations in the p53 tumor suppressor gene. nih.govnih.gov Many of these are missense mutations that result in a "gain-of-function" (GOF), where the mutant p53 protein not only loses its normal tumor-suppressing activity but also acquires new cancer-promoting functions. nih.govscience.gov These GOF mutations are linked to increased tumor growth, metastasis, and chemoresistance. mdpi.com Preclinical research has shown that OICR-9429 can reduce the proliferation of cancer cells that carry these TP53 gain-of-function mutations. nih.gov This suggests a therapeutic avenue for targeting a subset of aggressive breast cancers and other tumors characterized by this specific type of p53 mutation. nih.govresearchgate.net

Colon and Pancreatic Cancer Models

The efficacy of OICR-9429 has been evaluated in gastrointestinal cancers, specifically colon and pancreatic cancer models.

In colon cancer, studies have shown that WDR5 is overexpressed in tumor tissues and cell lines. nih.gov Treatment with OICR-9429 reduces cell viability and dramatically decreases colony growth across a panel of colon cancer cell lines. nih.govnih.gov The compound's effect was found to be particularly potent in the SW620 and T84 cell lines. nih.govnih.gov Mechanistically, OICR-9429's inhibition of the WDR5:KMT2/MLL interaction is required for colon cancer growth, and its activity may be enhanced in tumors without mutations in the KMT2/MLL complex. nih.gov

In the context of pancreatic cancer, particularly pancreatic ductal adenocarcinoma (PDAC), OICR-9429 has served as a foundational tool compound. nih.govnih.gov While early small-molecule inhibitors like OICR-9429 showed limited effects on their own in inhibiting pancreatic cancer cell growth, they have been crucial for the development of more advanced therapeutic strategies. nih.gov For instance, OICR-9429 has been used as the WDR5-binding component in the design of proteolysis-targeting chimeras (PROTACs), which are engineered to specifically degrade the WDR5 protein. nih.gov Studies in the MIA PaCa-2 pancreatic cancer cell line confirmed that while OICR-9429 could occupy the WDR5 target, it did not induce protein degradation on its own. nih.gov

Table 2: Activity of OICR-9429 in Colon Cancer Cell Lines

| Cell Line | Effect of OICR-9429 Treatment |

|---|---|

| HCT116 | Reduced cell viability. nih.gov |

| LoVo | Reduced cell viability, downward trend in colony growth. nih.govnih.gov |

| RKO | Reduced cell viability and colony number. nih.govnih.gov |

| T84 | Reduced cell viability and colony number; particularly toxic effect. nih.govnih.gov |

| SW480 | Reduced cell viability and colony number. nih.gov |

Ovarian Cancer Models

OICR-9429 has shown significant promise in preclinical models of ovarian cancer, primarily through its ability to sensitize cancer cells to other treatments.

In vivo studies using patient-derived xenograft (PDX) models of primary ovarian cancer demonstrated that OICR-9429 enhances the sensitivity of these tumors to genotoxic chemotherapeutics. researchgate.net When combined with agents like Topotecan or Cisplatin (CDDP), OICR-9429 led to a greater reduction in tumor weight compared to treatment with the chemotherapeutic agent alone. researchgate.net This suggests that inhibiting WDR5 can augment the efficacy of standard DNA-damaging cancer therapies in ovarian cancer. researchgate.net

Table 3: In Vivo Effect of OICR-9429 in Combination with Genotoxic Chemotherapeutics in Ovarian Cancer PDX Models

| PDX Model | Treatment Combination | Outcome |

|---|---|---|

| OV-1, OV-2 | OICR-9429 + Topotecan | Enhanced reduction in xenograft tumor weight. researchgate.net |

Glioma Models

The therapeutic potential of targeting WDR5 with OICR-9429 has also been explored in glioma, an aggressive form of brain cancer. In studies using patient-derived glioblastoma (GBM) cancer stem cell (CSC) models, OICR-9429 was tested alongside other WDR5 inhibitors. nih.gov The compound displayed inhibitory activity, with half-maximal inhibitory concentration (IC50) values in the low micromolar range across several different CSC models, confirming its ability to reduce the growth and viability of these therapeutically resistant cells. nih.gov

Table 4: IC50 Values of OICR-9429 in Glioblastoma Cancer Stem Cell (CSC) Models

| CSC Model | IC50 Value (µM) |

|---|---|

| MGG119 | 6.8 nih.gov |

| MGG123 | 8.8 nih.gov |

Impact on DNA Damage Repair Pathways

Preclinical studies have indicated that the inhibition of WDR5 by OICR-9429 has significant implications for DNA damage and repair processes, particularly in cancer cells. Research in colon cancer cell lines has shown that depletion of WDR5 leads to an increase in DNA damage. nih.gov

Treatment with OICR-9429 has been observed to replicate this effect in certain cancer cells. Specifically, in SW620 colon cancer cells, which have wildtype WDR5, treatment with OICR-9429 resulted in an increase in γH2AX. nih.gov The protein γH2AX is a well-established marker for DNA double-strand breaks, one of the most severe forms of DNA damage. This finding suggests that by inhibiting WDR5, OICR-9429 can induce or enhance DNA damage. nih.gov The potential to sensitize cancer cells to DNA-damaging therapies by targeting WDR5 with compounds like OICR-9429 is an area of ongoing investigation. nih.gov

Table 1: Effect of OICR-9429 on DNA Damage Markers in Colon Cancer Cells

| Cell Line | WDR5 Status | Effect of OICR-9429 Treatment | Reference |

| SW620 | Wildtype | Increased γH2AX (Marker for DNA double-strand breaks) | nih.gov |

| HCT116 | Mutated | Did not fully replicate the effect of WDR5 depletion | nih.gov |

| RKO | Mutated | Did not fully replicate the effect of WDR5 depletion | nih.gov |

Activity in Non-Oncological Contexts

The role of WDR5-mediated epigenetic regulation is not limited to cancer. Emerging research has highlighted the therapeutic potential of OICR-9429 in non-oncological conditions characterized by pathological fibrosis.

Cardiac fibrosis, the excessive deposition of extracellular matrix in the heart muscle, is a major contributor to heart failure. Studies have investigated OICR-9429 in preclinical models of cardiac fibrosis, revealing its ability to interfere with key fibrotic processes.

A critical event in the development of cardiac fibrosis is the transformation of cardiac fibroblasts into myofibroblasts, which are highly active in producing collagen and other matrix components. In neonatal rat cardiac fibroblasts stimulated with Angiotensin II (Ang-II), a known inducer of fibrosis, treatment with OICR-9429 was shown to inhibit this transition. The compound significantly reduced the activation and migration of these fibroblasts, key characteristics of the myofibroblast phenotype.

The mechanism behind OICR-9429's anti-fibrotic effects in the heart involves the Mdm2/P53/P21 signaling pathway. Inhibition of WDR5 by OICR-9429 was found to decrease the enrichment of the activating H3K4me3 mark at the promoter of the Mdm2 gene. This leads to reduced Mdm2 expression, which in turn causes an increase in the levels of the tumor suppressor protein P53 and the cell cycle inhibitor P21. The upregulation of P21 induces cell senescence and cycle arrest in cardiac fibroblasts. In vivo experiments in mice with Ang-II-induced cardiac fibrosis confirmed that OICR-9429 treatment significantly reduced fibrosis and increased the expression of P21 in cardiac fibroblasts. These findings indicate that OICR-9429 alleviates cardiac fibrosis by mediating cardiac fibroblast cycle arrest through the Mdm2/P53/P21 pathway.

Table 2: Preclinical Findings of OICR-9429 in Cardiac Fibrosis Models

| Model System | Key Finding | Pathway Affected | Reference |

| Ang-II-infused mice | Significantly reduced cardiac fibrosis | Mdm2/P53/P21 | |

| Neonatal rat cardiac fibroblasts | Attenuated fibroblast-to-myofibroblast transition | Mdm2/P53/P21 | |

| Primary mouse cardiac fibroblasts | Reduced activation and migration ability | Mdm2/P53/P21 |

Peritoneal fibrosis is a serious complication of long-term peritoneal dialysis. The therapeutic potential of targeting the WDR5-MLL1 interaction has also been explored in this context. In a mouse model where peritoneal fibrosis was induced by methylglyoxal (MGO), treatment with OICR-9429 demonstrated significant therapeutic effects. The inhibitor was found to suppress fibrosis in human peritoneal mesothelial cells (HPMCs) and reduce both peritoneal fibrosis and inflammation in the MGO-injected mice. researchgate.net The mechanism involves the reduction of H3K4me3 levels and the subsequent suppression of p16INK4a expression, a key regulator of cellular senescence and fibrosis. researchgate.net These results also showed an improvement in peritoneal function in the treated mice, highlighting the potential of OICR-9429 as a treatment for peritoneal fibrosis. researchgate.net

Specificity and Selectivity Profile

On-Target Specificity

OICR-9429's on-target specificity is primarily directed towards WDR5, a key component of several chromatin regulatory complexes, including the Mixed Lineage Leukemia (MLL) complex. thesgc.orgcaymanchem.com

Primary Target Validation (WDR5)

OICR-9429 functions as a high-affinity antagonist of WDR5, specifically disrupting its interaction with peptide regions of MLL and Histone 3. thesgc.orgcaymanchem.com Biochemical assays have determined its binding affinity (Kd) to WDR5 to be in the nanomolar range, with reported values of 93 ± 28 nM nih.gov, 93 nM tocris.comrndsystems.com, 24-52 nM caymanchem.comcaymanchem.com, 24 nM (Biacore), and 52 nM (ITC) thesgc.org. It competitively displaces the binding of a high-affinity Wdr5-INteracting (WIN) peptide of MLL, with a reported Kdisp of 64 ± 4 nM nih.gov and IC50 values of 64 nM tocris.comrndsystems.com and below 1 µM in cells thesgc.orgcaymanchem.comcaymanchem.com. Chemical proteomics experiments using a biotinylated variant of OICR-9429 have further validated WDR5 as the primary target protein in cells. nih.gov This interaction occurs within the central peptide-binding pocket of WDR5, where OICR-9429 occupies the MLL-binding site. nih.govmedchemexpress.comnih.gov

Differentiation from Other Chromatin Readers and Methyltransferases

A key aspect of OICR-9429's selectivity is its ability to differentiate between WDR5 and other proteins involved in chromatin regulation. Studies have shown that OICR-9429 exhibits significant selectivity (greater than 100-fold) over other chromatin "reader" domains and methyltransferases. thesgc.orgcaymanchem.comcaymanchem.com Specifically, it showed no significant binding to or inhibition of 22 human methyltransferases and 9 different WD40- and histone reader domains when evaluated at concentrations up to 50 µM or 200 µM, respectively. nih.govcemm.at

Here is a summary of the selectivity data against other chromatin readers and methyltransferases:

| Protein Class | Number Tested | OICR-9429 Activity/Binding | Selectivity vs. WDR5 | Source |

| Human Methyltransferases | 22 | No significant inhibition | >100-fold | thesgc.orgcaymanchem.comnih.govcaymanchem.comcemm.at |

| Chromatin Reader Domains | 9 | No significant binding | >100-fold | thesgc.orgcaymanchem.comnih.govcaymanchem.com |

| WD40 Domains | Included in Reader Domains | No significant binding | >100-fold | nih.gov |

Off-Target Analysis

Beyond chromatin-modifying enzymes and readers, OICR-9429 has been assessed for potential off-target activity against a broad panel of other common drug targets.

Assessment against Kinases, GPCRs, and Ion Channels

Comprehensive selectivity screening has indicated that OICR-9429 demonstrates no significant binding to or inhibition of a panel of over 250 human kinase, GPCR, ion channel, and transporter drug targets. nih.govtocris.comrndsystems.com This broad assessment highlights the compound's favorable selectivity profile, minimizing potential interactions with a wide range of off-targets commonly associated with adverse effects. nih.govtocris.comrndsystems.com

Here is a summary of the off-target screening data:

| Off-Target Class | Number Tested | OICR-9429 Activity/Binding | Source |

| Kinases | >250 | No significant binding or inhibition | nih.govtocris.comrndsystems.com |

| GPCRs | >250 | No significant binding or inhibition | nih.govtocris.comrndsystems.com |

| Ion Channels | >250 | No significant binding or inhibition | nih.govtocris.comrndsystems.com |

| Transporters | >250 | No significant binding or inhibition | nih.govtocris.comrndsystems.com |

Challenges and Future Research Directions

Potential Mechanisms of Resistance

Resistance to WDR5 inhibitors is a significant challenge that could limit their clinical effectiveness. Understanding the mechanisms by which cancer cells develop resistance is crucial for designing more effective therapies and strategies to overcome or prevent resistance.

WDR5 Mutations Conferring Resistance

Preclinical studies have indicated that mutations in WDR5 can confer resistance to WDR5 inhibitors. For example, in a drug-adapted cancer cell line, the development of resistance was associated with the occurrence of WDR5 mutations. larvol.com These mutations can prevent the target engagement of the inhibitor, thereby reducing its effectiveness. larvol.com Studies on colon cancer cell lines also showed that cell lines harboring WDR5 mutations were less sensitive to OICR-9429 treatment, suggesting that these mutations may reduce the affinity of OICR-9429 for WDR5. nih.gov Further studies are needed to fully understand the effect of mutations in WDR5 and KMT2/MLL proteins on the efficacy of WDR5 inhibitors. nih.gov

Advancing WDR5 Inhibitors to Clinical Development

Despite promising preclinical data, advancing WDR5 inhibitors, including compounds like OICR-9429, to clinical development requires addressing several key aspects, such as identifying the patient populations most likely to benefit and developing effective combination therapy strategies.

Identification of Optimal Patient Subpopulations

Identifying the specific patient populations that are most likely to respond to WDR5 inhibitors is critical for successful clinical translation. While WDR5 inhibitors were initially conceived for MLL-rearranged leukemias, expanded profiling has shown activity in various cancer types. pnas.orgnih.gov Studies with OICR-9429 have shown selective inhibition of acute myeloid leukemia (AML) cells expressing the C/EBPα p30 isoform, a mutation present in a subset of AML patients. nih.govmdpi.com Additionally, cells expressing gain-of-function p53 mutants have shown sensitivity to OICR-9429. mdpi.com Colon cancer cell lines without mutations in WDR5 and KMT2/MLL proteins also appeared more sensitive to OICR-9429 treatment, suggesting that COMPASS complex inhibition might be particularly effective in tumors lacking KMT2 mutations. nih.gov Further research is needed to precisely define the genetic and molecular markers that predict response to WDR5 inhibitors.

Combination Therapy Strategies

Combining WDR5 inhibitors with other therapeutic agents is a promising strategy to enhance efficacy, overcome resistance, and potentially broaden the range of treatable cancers. Studies have explored various combinations. For instance, combining WDR5 targeting with mTOR inhibitors has shown potent suppression of translation and proliferation in breast cancer cells. nih.govnih.govbiorxiv.org In neuroblastoma, a high synergy rate was observed when combining a WBM site inhibitor with the WIN site inhibitor OICR-9429, suggesting a novel therapeutic avenue. larvol.comresearchgate.net Combining WDR5 inhibitors with cisplatin (B142131) has also shown enhanced chemosensitivity in prostate cancer. thno.orgnih.gov Furthermore, WDR5 inhibitors have shown synergy with approved drugs like venetoclax (B612062) in suppressing leukemia progression in mice. pnas.org These findings highlight the potential of combination therapies to improve outcomes.

Further Elucidation of WDR5's Role in KMT2-Independent Mechanisms

While WDR5 is well-known for its role as a scaffolding protein in KMT2/MLL histone methyltransferase complexes, emerging evidence suggests it also functions through KMT2-independent mechanisms. nih.govnih.govnih.govbiorxiv.org For example, WDR5 promotes cell growth by increasing ribosomal gene expression and translation efficiency in a manner independent of the KMT2 complex. nih.govnih.govbiorxiv.orgresearchgate.netresearchgate.net It also recruits MYC oncoproteins to chromatin to stimulate ribosomal protein gene transcription. pnas.orgnih.govmdpi.com Further research is needed to fully elucidate these KMT2-independent roles of WDR5 and how inhibiting them, potentially with compounds like OICR-9429, contributes to anti-cancer effects. Understanding these mechanisms could reveal new therapeutic opportunities and help refine patient selection strategies.

Development of Advanced Pharmacological Tools (e.g., PROTACs)

The development of advanced pharmacological tools, such as Proteolysis Targeting Chimeras (PROTACs), represents a significant future direction for targeting WDR5. mdpi.commdpi.compnas.orgnih.govacs.org PROTACs are designed to induce the degradation of target proteins rather than just inhibiting their function. nih.gov OICR researchers have developed PROTACs that trigger the degradation of WDR5 by leveraging the cell's natural waste-disposal processes, specifically utilizing the protein DCAF1 as a receptor. oicr.on.ca This approach has shown efficient elimination of WDR5 in preclinical studies. oicr.on.ca WDR5 PROTACs have demonstrated significant degradation of WDR5 in cells and in vivo tumor growth inhibition in mouse models. pnas.org While initial attempts to create PROTACs using OICR-9429 as a WDR5 binder did not result in WDR5 degradation, the development of more effective WDR5 degraders is ongoing and holds potential for overcoming limitations of traditional inhibitors. mdpi.com

Q & A

Q. What is the molecular mechanism of OICR-9429 in disrupting epigenetic regulation?

OICR-9429 binds to the WIN (WDR5-interacting) site of WDR5, competitively inhibiting its interaction with MLL proteins and histone H3. Structural studies reveal it occupies the arginine-binding pocket of WDR5, forming hydrogen bonds with residues like Cys-261 and Ser-91, and displaces the MLL peptide with a Kdisp of 64 nM. This disrupts the MLL1-WDR5 complex, reducing H3K4me3 levels and downstream oncogenic gene expression .

Q. Which cancer cell lines are most sensitive to OICR-9429 treatment?

OICR-9429 shows efficacy in acute myeloid leukemia (AML) cells expressing C/EBPαp30 mutations (IC50 ≈ 5 µM), MLL1-rearranged leukemia, neuroblastoma, bladder cancer (BCa), and colorectal cancer (CRC) models. It reduces viability by 50–80% in these cell lines, with selective effects on differentiation and proliferation markers .

Q. What biochemical assays are used to determine OICR-9429's binding affinity and selectivity?

Surface plasmon resonance (SPR) quantifies binding affinity (Kd = 93 ± 28 nM), while competitive fluorescence polarization assays measure displacement of MLL peptides. Selectivity is validated against 22 methyltransferases, 9 WD40 domains, and 250+ kinases/GPCRs, confirming specificity for WDR5 .

Q. How does OICR-9429 affect histone methylation and gene expression?

OICR-9429 reduces H3K4me3 levels by 40–60% in sensitive cells, downregulating oncogenic genes (e.g., HOXA9, MEIS1) and upregulating myeloid differentiation markers (e.g., C3ar1, Lyz2). RNA-seq and qRT-PCR are recommended to profile transcriptomic changes .

Advanced Research Questions

Q. How can researchers address discrepancies between OICR-9429's in vitro potency and lack of in vivo efficacy?

Despite high serum concentrations, OICR-9429 shows limited tumor inhibition in xenografts due to poor target engagement or compensatory mechanisms. Methodological solutions include:

Q. What structural insights guide the design of OICR-9429 derivatives?

Crystal structures (1.5 Å resolution) show that the N-methyl piperazine moiety and pyridone group are critical for binding. Mutagenesis (e.g., S91K) abolishes activity, highlighting residues for rational optimization. Hydrophobic interactions with Phe-133 and Tyr-191 can be leveraged to improve potency .

Q. How does OICR-9429 enhance chemosensitivity in combination therapies?

In bladder cancer, OICR-9429 synergizes with cisplatin by suppressing PD-L1 and apoptosis resistance pathways (Bliss synergy score >20). In CRC, it sensitizes cells to oxaliplatin by blocking the TOX3-WDR5-ABCG2 axis, reducing spheroid-forming capacity by 70% .

Q. What methodologies validate target engagement in cellular models?

Q. Why do some WDR5 inhibitors (e.g., compound 19) outperform OICR-9429 in preclinical studies?

Compound 19 targets the WBM site of WDR5, achieving 10-fold higher H3K4me3 suppression and p53 activation compared to OICR-9429. Co-treatment studies (e.g., Bliss model) reveal additive effects, suggesting dual-site inhibition as a superior strategy .

Q. How should researchers analyze contradictory data between OICR-9429's cellular activity and animal model results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.